![molecular formula C20H20FN3O4S B2651387 3-benzyl-8-(2-fluorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-75-7](/img/structure/B2651387.png)
3-benzyl-8-(2-fluorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-8-(2-fluorobenzenesulfonyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-8-(2-fluorobenzenesulfonyl)-1,3,8-triazaspiro[45]decane-2,4-dione typically involves multiple stepsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
3-benzyl-8-(2-fluorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and fluorobenzenesulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
3-benzyl-8-(2-fluorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders.
Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with specific properties, such as high thermal stability and unique electronic characteristics.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mécanisme D'action
The mechanism of action of 3-benzyl-8-(2-fluorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spirocyclic structure. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic core but lacks the fluorobenzenesulfonyl group.
Spirotetramat: Another spirocyclic compound with applications in agriculture as an insecticide.
Uniqueness
The presence of the fluorobenzenesulfonyl group in 3-benzyl-8-(2-fluorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar spirocyclic compounds.
Propriétés
IUPAC Name |
3-benzyl-8-(2-fluorophenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c21-16-8-4-5-9-17(16)29(27,28)23-12-10-20(11-13-23)18(25)24(19(26)22-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRSUBLUFICSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
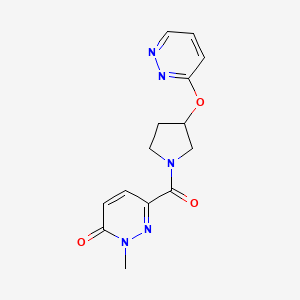
![3-[(3-bromopyridin-4-yl)oxy]-N-(5-chloro-2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2651305.png)
![1-(3-Amino-2-hydroxypropyl)-3-methyl-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2651306.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2651310.png)
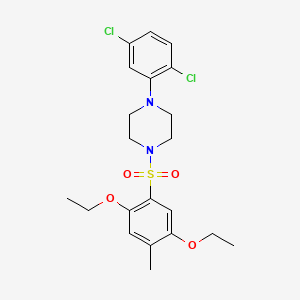

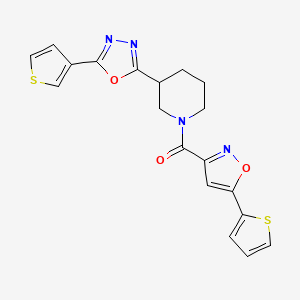
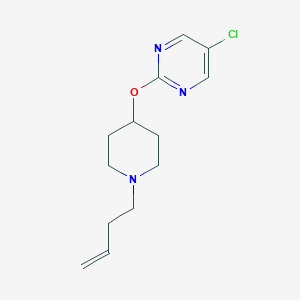
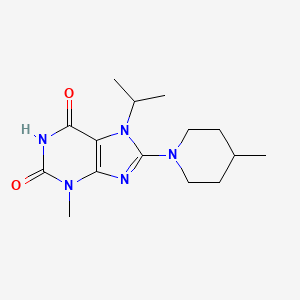
![2-cyano-N'-[(2,4-dichlorophenyl)methylene]-3-(dimethylamino)acrylohydrazide](/img/structure/B2651318.png)
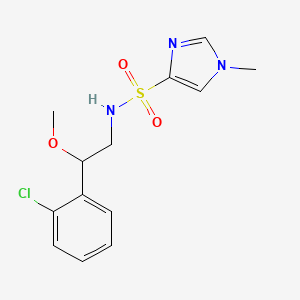
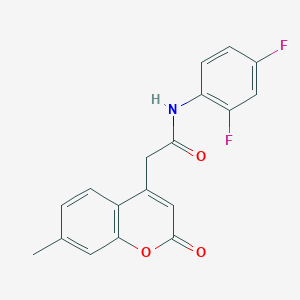
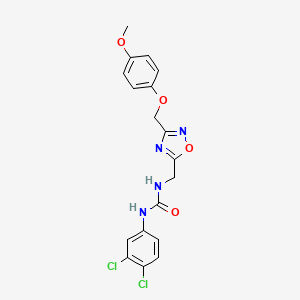
![methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2651326.png)
